Product packaging for Imidazo[1,2-a]quinoline-1-carboxylic acid(Cat. No.:)

Imidazo[1,2-a]quinoline-1-carboxylic acid

Cat. No.: B11892487
M. Wt: 212.20 g/mol
InChI Key: WLRCNDJFQNYSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]quinoline-1-carboxylic acid (CAS 1159828-26-8) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H8N2O2 and a molecular weight of 212.21 g/mol, this carboxylic acid derivative belongs to the imidazoquinoline family, a class of structures renowned for their extensive spectrum of pharmacological properties . Historically, this specific compound and its structural analogs have been identified as potent oral antiallergic agents. Seminal research has demonstrated that these carboxylic acids can exhibit activity up to 10³ times more potent than disodium cromoglycate in preclinical models, such as the IgE-induced rat passive cutaneous anaphylaxis test, which is predictive of clinical antiallergic activity . The value of the imidazo[1,2-a]quinoline scaffold extends beyond antiallergic applications. Contemporary scientific reviews highlight that this core structure is a privileged pharmacophore in drug design, with documented research into its antiviral, antifungal, anticancer, antibacterial, and antioxidant activities . Furthermore, related compounds have been investigated as agonists for toll-like and 5-HT receptors for central nervous system disorders, and as inhibitors of phosphoinositide 3-kinases and cholinesterases . This makes this compound a highly versatile and valuable building block for researchers synthesizing novel compounds for biological evaluation across multiple therapeutic areas. The compound should be handled by trained professionals in a laboratory setting only. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, either for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B11892487 Imidazo[1,2-a]quinoline-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

imidazo[1,2-a]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c15-12(16)10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,(H,15,16)

InChI Key

WLRCNDJFQNYSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=C(N32)C(=O)O

Origin of Product

United States

Cyclization with Carboxylic Acid Containing Reagents:an Alternative Strategy Involves Building the Imidazole Ring Onto a Quinoline Starting Material Using a Reagent That Already Contains the Carboxylic Acid Functionality or a Protected Form Like an Ester . for Instance, the Synthesis of the Isomeric Imidazo 1,2 a Quinoline 2 Carboxylic Acids Has Been Reported As Part of Medicinal Chemistry Studies. This is Often Achieved by Reacting a 2 Aminoquinoline with a Three Carbon α Keto Acid or Ester E.g., Ethyl Bromopyruvate . the Initial Reaction Forms an Imine, Followed by an Intramolecular Cyclization to Build the Imidazole Ring, Directly Incorporating the Carboxyl or Ester Group at the C2 Position. a Similar Approach Could Theoretically Be Employed to Synthesize the 1 Carboxylic Acid Isomer by Using a Different Set of Precursors Where the Cyclization Installs the Carboxyl Group at the C1 Position.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for synthetic modifications, primarily involving reactions at the carbonyl carbon.

The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to a more reactive intermediate. For instance, the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate directly yields the corresponding ethyl ester of an imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrating a common route to such derivatives. researchgate.net

Amidation: The formation of amides from carboxylic acids is a crucial reaction for creating peptidomimetic structures and other biologically relevant molecules. This transformation generally requires the activation of the carboxylic acid. A variety of coupling agents have been developed for the efficient amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com For example, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been successfully coupled with various amino acid derivatives to form the corresponding amides. researchgate.net This process often involves creating an active ester intermediate which then reacts with the amine. researchgate.net The synthesis of new quinoline (B57606) derivatives often involves the creation of amide bonds from a quinoline carboxylic acid precursor. ajchem-a.com

Table 1: Examples of Esterification and Amidation Reagents

Transformation Reagent(s) Product Type Reference
Esterification Ethyl bromopyruvate, Alcohol (e.g., Methanol, Ethanol) Ethyl Ester researchgate.net
Amidation Amino acid derivatives, Coupling agents (e.g., DCC, HATU) Amide researchgate.net
Amidation (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, Amines Amide lookchemmall.com

Decarboxylation, the removal of the carboxyl group, is a significant transformation that can occur under various conditions, often facilitated by heat or a catalyst. This reaction is useful for eliminating functional groups that were necessary for a previous synthetic step but are not required in the final molecule. afinitica.com

A common method for the decarboxylation of quinolone carboxylates involves suspending the compound in a sodium hydroxide solution, followed by heating in a high-boiling solvent like diphenyl ether. nih.gov More advanced and milder methods have also been developed. Copper-catalyzed protodecarboxylation, often assisted by microwave irradiation, has proven effective for a wide range of aromatic carboxylic acids. afinitica.com This protocol can be catalytic in copper, using ligands such as 1,10-phenanthroline, and is tolerant of various functional groups. afinitica.com Another relevant process is decarboxylative cyclization, where the removal of the carboxyl group drives the formation of a new ring, as seen in the iodine-mediated synthesis of imidazo[1,5-a]quinolines from 2-methyl quinolines and α-amino acids. nih.govrsc.org

Table 2: Conditions for Decarboxylation

Method Reagents/Conditions Substrate Scope Reference

Transformations of the Imidazo[1,2-a]quinoline Ring System

The fused imidazo[1,2-a]quinoline core offers multiple sites for functionalization, allowing for the strategic introduction of various substituents to modulate the molecule's properties.

Direct C-H functionalization has become a powerful tool in modern synthetic chemistry for its atom economy and efficiency. rsc.orgnih.gov In the context of the imidazo[1,2-a]quinoline scaffold, the nitrogen atom in the imidazole (B134444) ring (N-1) can act as a directing group in metal-catalyzed reactions, facilitating ortho-substitution. nih.gov

For the closely related imidazo[1,2-a]pyridine (B132010) scaffold, functionalization often occurs regioselectively at the C3 position. acs.org For instance, an environmentally friendly method for the iodination of imidazo[1,2-a]pyridines at their C3 position has been developed using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasound irradiation. acs.org This suggests that the C3 position of the imidazo[1,2-a]quinoline ring is also a likely site for electrophilic substitution and other C-H functionalization reactions. The broader field of quinoline chemistry has seen extensive development in C-H functionalization, unlocking new pathways for creating derivatives with enhanced pharmacological profiles. rsc.orgnih.gov

The introduction of halogen atoms onto the imidazo[1,2-a]quinoline ring system provides a versatile entry point for further derivatization, particularly through transition metal-catalyzed cross-coupling reactions.

Halogenation: As mentioned, direct iodination at the C3 position of the related imidazo[1,2-a]pyridine core is a known transformation. acs.org The synthesis of 3-halo-analogues of quinolones has been reported, which then serve as substrates for subsequent reactions. acs.org

Cross-Coupling Reactions: Halogenated imidazo[1,2-a]quinolines are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for example, is widely used to couple aryl halides with arylboronic acids. acs.org This reaction has been applied to 2-aryl-3-iodoquinolines to synthesize more complex structures. acs.org These reactions significantly expand the chemical diversity achievable from a single halogenated precursor.

Table 3: Halogenation and Cross-Coupling Reactions

Reaction Position Reagents Product Reference
Iodination C3 I₂, TBHP, EtOH, Ultrasound 3-Iodo-imidazo[1,2-a]pyridine acs.org
Suzuki-Miyaura Coupling C3 Arylboronic acid, Pd catalyst, Base 3-Aryl-quinoline derivative acs.org

While specific examples involving the this compound scaffold are not widely reported, the reactivity of the constituent quinoline and imidazole rings suggests the potential for skeletal rearrangements.

Ring Expansion: The quinoline ring itself can undergo ring expansion reactions. For example, activated quinolines can react with diazocarbonyl compounds in the presence of a copper catalyst to produce benzo[b]azepines via a C-C bond insertion. rsc.org Another pathway involves the photolysis of tetrazolo[1,5-a]quinoline, which leads to ring expansion to a diazabenzo-cycloheptatetraene derivative. nih.gov These examples indicate that the quinoline portion of the fused system could potentially be expanded to a seven-membered ring under appropriate conditions.

Ring Opening/Contraction: Ring-opening reactions are also known for related systems. For instance, imidazo[1,5-a]quinolines can undergo a photoredox-catalyzed ring-opening to yield medicinally important imides. rsc.org While ring contraction of the imidazo[1,2-a]quinoline system is less documented, such transformations are a known facet of heterocyclic chemistry, often proceeding through complex rearrangement pathways initiated by light, heat, or chemical reagents.

Chemical Reactivity and Transformations of Imidazo 1,2 a Quinoline 1 Carboxylic Acid

Electrophilic Substitution Reactions

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgambeed.com The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), which react to form the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com This electrophilic species then attacks the electron-rich ring system, leading to the introduction of a formyl group (-CHO) after hydrolysis. wikipedia.orgchemistrysteps.com

While specific studies on the Vilsmeier formylation of imidazo[1,2-a]quinoline-1-carboxylic acid are not extensively documented in the reviewed literature, the reactivity of the parent imidazo[1,2-a]quinoline and related quinoline (B57606) systems provides a strong basis for predicting the outcome of this transformation. The imidazo[1,2-a]pyridine (B132010) and quinoline ring systems are known to undergo Vilsmeier-Haack reactions, typically resulting in formylation at electron-rich positions. slideshare.netrsc.org For instance, the Vilsmeier-Haack reaction is a key step in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net

The reaction involves the generation of the Vilsmeier reagent, which then acts as the electrophile in an aromatic substitution reaction. chemistrysteps.com The electron-donating nature of the nitrogen atoms in the imidazo[1,2-a]quinoline nucleus is expected to activate the heterocyclic ring towards electrophilic attack. The precise position of formylation on the this compound would be influenced by the electronic effects of both the fused rings and the carboxylic acid group.

A general representation of the Vilsmeier-Haack reaction on a quinoline derivative is illustrated in the table below, showcasing typical reagents and the resulting product. In a study on 4-hydroxyquinaldines, the Vilsmeier-Haack reagent led to the formation of 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines, demonstrating the reagent's utility in synthesizing functionalized quinolines. nih.gov

ReactantReagentsProductReference
AcetanilideDMF, POCl₃2-Chloro-3-formyl quinoline researchgate.net

Structural Characterization and Elucidation of Imidazo 1,2 a Quinoline 1 Carboxylic Acid

Spectroscopic Techniques

Detailed spectroscopic data for Imidazo[1,2-a]quinoline-1-carboxylic acid is not available in the public domain. The following sections outline the expected analytical approaches that would be used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy would be crucial for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for each proton in the aromatic and heterocyclic regions, with their chemical shifts and coupling constants providing information about their electronic environment and connectivity. Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom, including the characteristic signal for the carboxylic acid carbonyl carbon.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy would be used to identify the functional groups present in the molecule. Key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carboxylic acid, and the C=N and C=C stretching vibrations of the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the elemental composition.

Elemental Analysis

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which would be compared against the calculated values for the proposed molecular formula (C₁₂H₈N₂O₂) to confirm its purity and empirical formula.

X-ray Crystallography for Absolute Structure Determination

In the event that suitable single crystals could be grown, X-ray crystallography would provide the definitive three-dimensional structure of this compound. This technique would unambiguously confirm the connectivity of the atoms and the position of the carboxylic acid group at the 1-position of the imidazo[1,2-a]quinoline scaffold, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Studies on Imidazo 1,2 a Quinoline 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, offering a robust method for predicting the electronic structure and reactivity of molecules. Studies on imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives have utilized the B3LYP/6–31 G (d, p) basis set to determine a range of quantum chemical parameters. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the capacity to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org

For a series of synthesized imidazo[1,2-a]pyrimidine derivatives, the HOMO energies were found to range from -6.25 to -5.81 eV, and the LUMO energies from -2.80 to -1.87 eV. The resulting energy gaps are presented in the table below. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Imidazo[1,2-a]pyrimidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative 1 -6.08 -2.13 3.95
Derivative 2 -5.81 -2.21 3.60
Derivative 3 -6.25 -2.80 3.45
Derivative 4 -6.14 -2.31 3.83

Data sourced from studies on imidazo[1,2-a]pyrimidine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. scirp.org

For imidazo[1,2-a]pyrimidine derivatives, MEP analysis has revealed that the most negative potential is concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring and the Schiff base linkage. This suggests these are the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings exhibit the highest positive potential, marking them as likely sites for nucleophilic interactions. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of electron density to characterize chemical bonds. This analysis can distinguish between covalent (shared-shell) and ionic (closed-shell) interactions. In the context of imidazo[1,2-a]pyrimidine derivatives, QTAIM has been used to confirm the nature of the intramolecular interactions that stabilize the molecular structure. nih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the RDG against the electron density, different types of interactions can be identified. For imidazo[1,2-a]pyrimidine derivatives, RDG analysis has been instrumental in identifying the weak intramolecular interactions that contribute to their conformational stability. nih.gov

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein receptor. scirp.org

In studies involving imidazo[1,2-a]pyrimidine derivatives, molecular docking has been used to investigate their potential as inhibitors of proteins relevant to viral entry, such as the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov

The simulations revealed that these compounds can fit into the binding pockets of these proteins, forming various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. For one of the top-scoring imidazo[1,2-a]pyrimidine derivatives, a remarkable binding affinity of -9.1 kcal/mol with hACE2 was observed. nih.gov

Table 2: Molecular Docking Scores of an Imidazo[1,2-a]pyrimidine Derivative with Biological Targets

Target Protein Binding Affinity (kcal/mol)
hACE2 -9.1

Data sourced from a study on imidazo[1,2-a]pyrimidine derivatives as potential viral entry inhibitors. nih.gov

These interactions are critical for the stabilizing the ligand-receptor complex and are predictive of the compound's potential biological activity. For instance, hydrogen bonds were observed between the nitrogen atoms of the imidazo[1,2-a]pyrimidine core and amino acid residues in the active site of the target proteins. nih.gov

Protein-Ligand Complex Stability

The stability of a protein-ligand complex is fundamental to understanding the potential efficacy and mechanism of action of a molecule. For derivatives of the imidazo[1,2-a]quinoline scaffold, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze this stability. These studies provide insights into the binding affinity, the specific molecular interactions, and the dynamic behavior of the ligand within the protein's binding site over time.

Molecular docking studies on related compounds, such as imidazo[1,2-a]quinoxaline (B3349733) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), have shown that the fused heterocyclic core can fit snugly into the ATP-binding pocket. mdpi.com The stability of such complexes is often dictated by a combination of hydrogen bonds and non-bonded interactions. For instance, derivatives have been shown to form hydrogen bonds with key amino acid residues like His41, His164, and Glu166 in viral proteases. nih.gov Pi-interactions with residues such as His41 are also crucial for stabilizing the complex. nih.gov

Following docking, molecular dynamics simulations are performed to assess the conformational stability of the ligand-protein complex in a simulated physiological environment. nih.govdoi.org Analyses of the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy reveal the persistence of the binding pose and the strength of the interaction. nih.gov A stable RMSD value for the ligand throughout the simulation suggests that it remains firmly bound in its initial docked conformation. The binding free energy, calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a quantitative estimate of the binding affinity. Studies on similar quinoline (B57606) derivatives have demonstrated strong interactions, indicated by a large number of intermolecular hydrogen bonds with protein residues, which validates docking results. nih.gov

Table 1: Representative Docking and Interaction Data for a Related Imidazo-Fused Heterocycle (Data synthesized from studies on related quinoline and imidazo[1,2-a]quinoxaline derivatives)

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction TypeReference
EGFRL858R/T790M5C8K-9.1 (example value)Met790, Val726, Leu844, Cys797Aryl-Sulfur, Hydrophobic mdpi.com
SARS-CoV-2 Mpro6LU7-7.3 (example value)His41, Glu166, Gln189Hydrogen Bond, π-interaction nih.gov

Theoretical Studies on Reaction Mechanisms

Theoretical studies, primarily using Density Functional Theory (DFT), are crucial for elucidating the reaction mechanisms involved in the synthesis of complex heterocyclic scaffolds like imidazo[1,2-a]quinoline. acs.orgresearchgate.net A prominent method for synthesizing the core imidazo[1,2-a]azine structure is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgrsc.org This is a three-component reaction that efficiently combines an amidine (like 2-aminoquinoline), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov

The GBB reaction is understood to proceed via a formal [4+1] cycloaddition pathway. nih.gov A plausible mechanism, supported by computational analysis in related systems, involves the initial acid-catalyzed condensation of the amidine and the aldehyde to form an iminium intermediate. The isocyanide then acts as a nucleophile, attacking the iminium carbon. This is followed by an intramolecular cyclization and subsequent aromatization, often through tautomerization or oxidation, to yield the final fused imidazo[1,2-a] heterocycle. acs.orgnih.gov

DFT calculations allow researchers to map the potential energy surface of the reaction. This includes identifying the structures of intermediates and, crucially, the transition states that connect them. By calculating the activation energies (the energy difference between reactants and transition states), the most favorable reaction pathway can be determined. For example, theoretical studies on the iodine-catalyzed synthesis of related imidazo[1,2-a]pyridines suggest a cascade reaction beginning with the in situ generation of a reactive glyoxal (B1671930) intermediate, followed by a Knoevenagel-type condensation and cyclization. acs.org These computational insights are invaluable for optimizing reaction conditions, such as catalyst choice and temperature, to improve the yield and selectivity of the synthesis. beilstein-journals.orgresearchgate.net

Conformational Analysis and Molecular Dynamics

Conformational analysis of Imidazo[1,2-a]quinoline-1-carboxylic acid and its derivatives is essential for understanding its three-dimensional structure and flexibility, which directly influences its interaction with biological targets. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of such molecules, both in isolation and when bound to a protein. elifesciences.org

An MD simulation tracks the atomic positions of a system over time, revealing the dynamic behavior of the molecule. nih.govopenpharmaceuticalsciencesjournal.com Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the molecule's atoms over time from a reference structure (e.g., the initial docked pose). A low and stable RMSD value for the ligand within a binding site indicates that the binding pose is stable and the molecule does not undergo major conformational changes. nih.govdoi.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue to identify regions of high flexibility. For a ligand like this compound, this can highlight which parts of the molecule (e.g., the carboxylic acid group versus the rigid fused rings) are more mobile within the binding pocket. nih.gov

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. In a protein-ligand complex, a decrease in SASA can indicate that the ligand has become buried within a binding pocket, shielded from the solvent, which is often characteristic of stable binding. nih.gov

These analyses, when combined, provide a detailed picture of the ligand's conformational stability and its dynamic interplay with a protein target, reinforcing the findings from static molecular docking. nih.gov

Table 2: Representative Molecular Dynamics Simulation Parameters and Observations for a Related Quinoline Derivative Complex (Data synthesized from studies on related quinoline derivatives)

ParameterTypical Value/ObservationSignificanceReference
Simulation Time100 nsDuration of the simulation to observe dynamic events. nih.gov, doi.org
RMSD of Ligand< 2.0 Å (stable)Indicates the ligand maintains a consistent binding pose. nih.gov
RMSF of LigandHigher fluctuation in terminal groups (e.g., carboxyl)Identifies flexible regions of the molecule. nih.gov
Radius of Gyration (Rg)Stable fluctuation around a mean valueSuggests the overall compactness and stability of the complex. doi.org
Intermolecular H-Bonds2-4 stable bondsQuantifies key interactions maintaining the complex's integrity. nih.gov

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Quinoline 1 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature on Activity

The biological activity of imidazo[1,2-a]quinoline-1-carboxylic acid derivatives is highly dependent on the position and chemical nature of various substituents on the fused ring system. Analysis of related compounds, such as imidazo[4,5-c]quinolines and other quinoline (B57606) carboxylic acids, reveals critical regions where substitutions can dramatically alter efficacy and selectivity. acs.orgnih.gov

Three primary regions have been identified as crucial for modulating the activity of quinoline-based inhibitors:

The C(2) Position: This position often benefits from the introduction of bulky, hydrophobic substituents. nih.gov

The C(4) Position: For many quinoline-based inhibitors, the presence of a carboxylic acid at this position, or its corresponding salts, is a strict requirement for activity. nih.gov

The Benzo Portion of the Quinoline Ring: Appropriate substitutions on the benzene (B151609) ring of the quinoline moiety are also critical for optimizing biological interactions. nih.gov

The nature of the substituent also plays a vital role. In some instances, the presence of an electron-donating group like a methoxy (B1213986) group can be beneficial, while in other cases, halogens at the same position can reduce the inhibitory effectiveness of the compound. nih.gov

The following table illustrates the impact of substituent modifications on the activity of analogous quinoline derivatives, providing a predictive framework for the SAR of imidazo[1,2-a]quinoline-1-carboxylic acids.

Compound Series Substituent Position Substituent Impact on Activity Reference
Quinoline Carboxylic AcidsC(2)Bulky, hydrophobic groupsNecessary for inhibition nih.gov
Quinoline Carboxylic AcidsC(4)Carboxylic acid or saltStrict requirement for activity nih.gov
1H-Imidazo[4,5-c]quinolinesR³ regionAromatic/Heteroaromatic systemPotent anti-trypanosomal activity acs.org
2-(Quinolin-4-yloxy)acetamides6-position of quinolineMethoxy groupFavorable for activity nih.gov
2-(Quinolin-4-yloxy)acetamides6-position of quinolineHalogens (Cl, Br)Reduced inhibitory effectiveness nih.gov

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to bind to a specific biological target and to guide lead optimization efforts. For quinoline-based compounds, particularly those targeting bacterial enzymes like DNA gyrase, pharmacophore models have been successfully developed. nih.gov These models typically highlight the importance of features such as hydrogen bond acceptors and hydrophobic moieties. nih.gov The carboxylic acid group, a common feature in this class of compounds, is often a key component of the pharmacophore, contributing to essential interactions with the target protein. nih.gov

Lead optimization of related scaffolds, such as 8-(methylamino)-2-oxo-1,2-dihydroquinolines, has demonstrated the potential to develop potent antibacterial agents by targeting bacterial type II topoisomerases. colab.ws Structure-based optimization, originating from an identified lead compound, can lead to the discovery of drug candidates with significant inhibitory values against resistant bacterial strains. colab.ws

In the context of this compound derivatives, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor, fulfilled by the carboxylic acid at the 1-position.

Aromatic and hydrophobic regions provided by the fused imidazoquinoline core.

Additional hydrogen bond donors or acceptors depending on the specific substituents on the quinoline ring.

Optimization efforts would focus on modifying the substituents at key positions to enhance binding affinity and selectivity for the target, while also improving pharmacokinetic properties. nih.gov

The table below summarizes key aspects of pharmacophore modeling and lead optimization relevant to the this compound scaffold.

Strategy Key Features/Approach Outcome Reference
Pharmacophore ModelingHydrogen bond acceptors, hydrophobic moietiesQuantitative explanation of structural requirements for activity nih.gov
Lead OptimizationStructure-based optimization targeting type II topoisomerasesIdentification of potent antibacterial drug candidates colab.ws
Lead OptimizationModification of substituents to improve potencyDevelopment of next-generation agonists with improved activity nih.gov

Scaffold Hopping Strategies for Activity Modulation

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with similar or improved biological activity compared to a known active compound. This approach can lead to compounds with better intellectual property positions, improved pharmacokinetic profiles, or different side-effect profiles.

A notable example of scaffold hopping involves the transition from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) system to a 2-(quinolin-4-yloxy)acetamide scaffold. nih.gov This strategy has been successfully employed to develop novel agents with potent antimycobacterial activity. nih.gov The rationale behind this hop was to replace the original scaffold while retaining the key pharmacophoric elements responsible for the desired biological effect. nih.gov

Further studies have explored the replacement of the imidazo[1,2-a]pyridine (B132010) scaffold with other 5,6-fused bicyclic heteroaromatic systems to find alternatives with potent antituberculosis activity. nih.gov These investigations have included scaffolds such as imidazo[1,2-b]pyridazines, indoles, and indazoles. nih.gov

For this compound derivatives, scaffold hopping could be envisioned in several ways:

Modification of the Imidazole (B134444) Ring: Replacing the imidazole portion with other five-membered heterocycles like pyrazole (B372694) or triazole.

Alteration of the Quinoline Core: Substituting the quinoline system with other bicyclic aromatic systems like quinoxaline (B1680401) or cinnoline (B1195905).

Isosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid group with other acidic bioisosteres such as a tetrazole.

The following table outlines some successful scaffold hopping strategies from related imidazo-fused systems.

Original Scaffold New Scaffold Therapeutic Area Reference
Imidazo[1,2-a]pyridine-3-carboxamide2-(Quinolin-4-yloxy)acetamideAntimycobacterial nih.gov
Imidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineAntituberculosis nih.gov
Imidazo[1,2-a]pyridine1H-Indole-3-carboxamideAntituberculosis nih.gov
Imidazo[1,2-a]pyridine1H-Indazole-3-carboxamideAntituberculosis nih.gov

Biological Activity and Mechanistic Investigations of Imidazo 1,2 a Quinoline 1 Carboxylic Acid Analogs

Antimicrobial and Antiviral Mechanisms

Antibacterial Activity

Derivatives of the imidazo[1,2-a]quinoline scaffold have demonstrated notable antibacterial properties. A study focused on a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives revealed their potential against a range of bacterial strains. nih.gov Many of these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

One of the most potent compounds identified was 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p), which exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Escherichia coli. nih.gov This activity was superior to the reference antibiotics ciprofloxacin (B1669076) and amoxicillin. nih.gov Furthermore, compound 7p displayed moderate activity against several other Gram-negative bacteria with MIC values ranging from 2 to 64 μg/mL. nih.gov

In a related context, novel 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline derivatives have also been synthesized and evaluated for their antibacterial activity, with several compounds showing good activity against various bacterial strains. semanticscholar.org Additionally, the synthesis of novel quinoline (B57606) carboxamide analogs has yielded compounds with promising activity against Aeromonas and Enterococcus species. researchgate.net Another study on novel amino acid derivatives of quinolines identified compounds with equipotent or more potent inhibitory action against tested bacteria compared to their ester counterparts. mdpi.com

Table 1: Antibacterial Activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
7pEscherichia coli0.5 nih.gov
7pGram-negative strains2-64 nih.gov

Antiviral Activity (e.g., HIV-1 Integrase Inhibition, SARS-CoV-2 Spike Protein/hACE2 Binding)

The antiviral potential of quinoline-based compounds has been explored against various viral targets, including HIV-1 integrase and SARS-CoV-2.

HIV-1 Integrase Inhibition:

Quinolone-based derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. A series of quinolonyl diketo acid analogs were designed and synthesized, with some compounds exhibiting moderate to good inhibitory activity against HIV-1 integrase. ijpsr.com For instance, compound 14 from this series showed significant inhibition of HIV-1 syncytium formation and integrase activity with EC50 values of 0.25 and 0.12 μM, respectively. ijpsr.com

Furthermore, multi-substituted quinolines have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov These compounds bind to the dimer interface of the integrase, inducing aberrant multimerization and blocking viral replication. nih.gov Studies on these quinoline-based ALLINIs have shown that substitutions at the 6 or 8 position can influence their antiviral properties, with 8-bromo substitution retaining effectiveness against ALLINI-resistant mutants. nih.gov

SARS-CoV-2 Spike Protein/hACE2 Binding:

While specific studies on imidazo[1,2-a]quinoline-1-carboxylic acid for SARS-CoV-2 are limited, related heterocyclic systems have been investigated. For instance, imidazo[1,2-a]pyridines have been synthesized and have shown pronounced activity against varicella-zoster virus and human cytomegalovirus. nih.gov

Table 2: Anti-HIV-1 Activity of Quinolonyl Diketo Acid Analogs
CompoundAssayEC50 (μM)Reference
14Syncytium Inhibition0.25 ijpsr.com
14Integrase Inhibition0.12 ijpsr.com
1Integrase Inhibition0.31 ijpsr.com
2Integrase Inhibition0.25 ijpsr.com
3Integrase Inhibition0.22 ijpsr.com
4Integrase Inhibition0.21 ijpsr.com

Antituberculosis Activity and Target Modulation (e.g., QcrB, ATP Synthesis)

Imidazo[1,2-a]pyridine (B132010) analogs, which are structurally related to imidazo[1,2-a]quinolines, have emerged as potent antituberculosis agents. These compounds have been shown to target the cytochrome bcc complex, specifically the QcrB subunit, which is essential for cellular respiration and ATP synthesis in Mycobacterium tuberculosis.

A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent in vitro activity against drug-susceptible M. tuberculosis, with the most active compounds having MIC90 values between 0.069 and 0.174 μM. These compounds were also effective against multidrug-resistant (MDR) strains.

Another class of related compounds, imidazo[1,2-a]pyridine ethers, were identified as selective and potent inhibitors of mycobacterial ATP synthesis. High-throughput screening and subsequent optimization led to the discovery of compounds with significant anti-Mtb activity.

Anticancer and Antitumor Mechanistic Pathways

Kinase Inhibition (e.g., EGFR, B-Raf, Bruton's Tyrosine Kinase, KSP, Aurora-A)

EGFR Inhibition:

Non-covalent inhibitors based on the imidazo[1,2-a]quinoxaline (B3349733) scaffold, a close analog of the imidazo[1,2-a]quinoline system, have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com Several of these compounds exhibited EGFR inhibitory activity comparable to the approved drug erlotinib. mdpi.com For example, compounds 6b, 7h, 7j, 9a, and 9c showed IC50 values of 211.22, 222.21, 193.18, 223.32, and 221.53 nM, respectively, against wild-type EGFR. mdpi.com Notably, compound 6b demonstrated significant inhibitory potential against the gefitinib-resistant H1975 cell line, which harbors the EGFR L858R/T790M mutation, with an IC50 of 3.65 μM. mdpi.com

Aurora-A Kinase Inhibition:

While direct studies on this compound are not available, research on related imidazo[1,2-a]pyrazine-based compounds has identified potent Aurora kinase inhibitors. These compounds have shown the potential to induce polyploidy and inhibit histone H3 phosphorylation, which are characteristic of Aurora-A and Aurora-B kinase inhibition.

Table 3: EGFR Inhibitory Activity of Imidazo[1,2-a]quinoxaline-Based Inhibitors
CompoundEGFRWT IC50 (nM)H1975 (EGFR L858R/T790M) IC50 (μM)Reference
6b211.223.65 mdpi.com
7h222.21>20 mdpi.com
7j193.188.53 mdpi.com
9a223.325.0 mdpi.com
9c221.53Not specified mdpi.com
Erlotinib221.03>20 mdpi.com

DNA Binding and Modulation

The interaction of imidazo-fused quinoline systems with DNA is an area of interest for their anticancer effects. While direct evidence for this compound is emerging, studies on structurally similar compounds provide insights into this mechanism.

For instance, a new benzo[f]imidazo[1,5-b]-isoquinoline-butan-1,2-diol derivative has been synthesized, and its DNA binding properties were investigated. nih.gov This compound, when incorporated into DNA duplexes, was found to destabilize them, suggesting an interaction with the DNA structure. nih.gov

In another study, novel aminated benzimidazo[1,2-a]quinolines have been synthesized and proposed as potential fluorescent probes for DNA detection. This suggests an interaction between the planar chromophore of the benzimidazo[1,2-a]quinoline (B3368101) system and DNA. Furthermore, it has been shown that imidazoquinolines can induce p53-dependent cell cycle arrest and apoptosis, which can be triggered by DNA damage. nih.gov

Tubulin Polymerization Inhibition

A significant area of investigation for imidazo[1,2-a]quinoline analogs, particularly the imidazo[1,2-a]quinoxalines, has been their ability to interfere with microtubule dynamics, a critical process in cell division. plos.orgresearchgate.net Microtubules are dynamic polymers of α- and β-tubulin subunits that are essential for the formation of the mitotic spindle during mitosis. researchgate.netyoutube.com The disruption of tubulin polymerization is a validated strategy in cancer therapy. researchgate.netsemanticscholar.org

Research has shown that certain imidazo[1,2-a]quinoxaline derivatives, structurally analogous to this compound, exhibit potent anti-proliferative activity by inhibiting tubulin polymerization. nih.govnih.gov Compounds such as EAPB0203 and EAPB0503 have been identified as potent inhibitors of this process. plos.orgnih.gov These molecules have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. plos.orgnih.govnih.gov This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. nih.govnih.gov The activity of these compounds is comparable in strength to that of colchicine, a well-known tubulin inhibitor. nih.gov

A study exploring a library of 34 imidazo[1,2-a]quinoxaline derivatives identified a lead compound, 1A2, which demonstrated significant tubulin polymerization inhibition and anticancer activity against various cell lines. mdpi.comresearchgate.net The binding of these compounds to the colchicine site is supported by molecular docking studies and competitive binding assays. plos.orgmdpi.com

CompoundTargetMechanism of ActionEffect
EAPB0203TubulinBinds to the colchicine binding site on β-tubulin, inhibiting polymerization. nih.govnih.govCell cycle arrest at G2/M phase, apoptosis. nih.govnih.gov
EAPB0503TubulinBinds to the colchicine binding site on β-tubulin, inhibiting polymerization. plos.orgnih.govnih.govInhibition of cell growth, apoptosis. plos.org
1A2TubulinBinds to the colchicine-binding site of tubulin. mdpi.comresearchgate.netAnticancer activity against MCF-7, MDA-MB-231, HCT-116, and A549 cell lines. researchgate.net

Other Cellular Target Interactions

Beyond their effects on tubulin, imidazo[1,2-a]quinoline analogs have been shown to interact with other cellular targets, contributing to their anticancer properties. For instance, the compound EAPB0203 has been observed to modulate the levels of anti-apoptotic proteins. plos.org Specifically, it negatively regulates c-IAP-1 and Bcl-XL, proteins that inhibit apoptosis, and stabilizes the pro-apoptotic proteins p53 and p21. plos.org Furthermore, EAPB0203 activates the p38MAPK pathway, which is involved in cellular responses to stress and can lead to apoptosis. plos.org

In addition to these targets, some imidazo[1,2-a]quinoxaline derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation. mdpi.com One such derivative, compound 6b, exhibited potent inhibition of both wild-type and gefitinib-resistant EGFR. mdpi.com Another line of research has developed selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer, based on an imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.gov

Anti-inflammatory and Immunomodulatory Mechanisms

This compound and its analogs also exhibit significant immunomodulatory and anti-inflammatory activities, primarily through their interaction with the innate immune system.

Toll-like Receptor (TLR) Agonism

A prominent mechanism of action for many imidazoquinoline compounds is their ability to act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. invivogen.comnih.govumn.edu These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering an immune response. invivogen.comtaylorandfrancis.com

Imiquimod (R837), a well-known imidazoquinoline, is a specific agonist for TLR7 in both humans and mice, leading to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α). invivogen.com Resiquimod (R848) is a more potent agonist that activates both TLR7 and TLR8. frontiersin.orgnih.gov The activation of these TLRs is dependent on the MyD88 signaling pathway and results in the activation of the transcription factor NF-κB. invivogen.com

More recently, novel imidazoquinoline analogs have been developed with varying selectivity and potency for TLR7 and TLR8. For example, the compound Hybrid-2 is a potent dual agonist of TLR7 and TLR8, inducing the production of cytokines like TNF-α and IL-1β. nih.govresearchgate.netplos.org The development of selective TLR7 agonists, such as SMU-L11, is also an active area of research for cancer immunotherapy. acs.org The interaction of these agonists with the TLRs often involves hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. frontiersin.orgacs.org

CompoundTargetEffect
Imiquimod (R837)TLR7 Agonist invivogen.comInduces production of pro-inflammatory cytokines (e.g., IFN-α). invivogen.com
Resiquimod (R848)TLR7/8 Agonist frontiersin.orgnih.govPotent induction of pro-inflammatory cytokines. nih.gov
Hybrid-2TLR7/8 Agonist nih.govresearchgate.netInduces production of TNF-α and IL-1β. nih.govplos.org
SMU-L11Selective TLR7 Agonist acs.orgActivation of NF-κB and MAPK signaling pathways. acs.org

Inhibition of Inflammatory Mediators (e.g., TNF-α)

The immunomodulatory effects of imidazoquinoline analogs are closely linked to their ability to influence the production of inflammatory mediators. TLR7/8 agonism by compounds like Resiquimod and Hybrid-2 leads to a significant release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). nih.govplos.orgnih.gov This cytokine induction is a key part of the anti-tumor immune response stimulated by these compounds. cornell.edunih.gov

Conversely, research on related imidazo[1,2-a]pyridine derivatives has demonstrated an inhibitory effect on inflammatory pathways. nih.gov These compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.gov This suggests that while some imidazo[1,2-a]quinoline analogs promote inflammatory responses through TLR agonism, others may possess direct anti-inflammatory properties by inhibiting the production of inflammatory mediators. Some studies have also reported the discovery of imidazoquinolines that can stimulate cytokine production independently of TLR7/8 activation. drugbank.com

Neuromodulatory Activity and Receptor Interactions

In addition to their effects on cancer and inflammation, certain heterocyclic compounds structurally related to imidazo[1,2-a]quinolines have been investigated for their potential to modulate the central nervous system.

GABAa Receptor Agonism/Ligand Binding (α1, α3 Subtypes)

The γ-aminobutyric acid type A (GABAa) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a well-established target for drugs like benzodiazepines. nih.govnih.gov The pharmacological effects of ligands acting on GABAa receptors are dependent on the specific α subunit (α1, α2, α3, α5) present in the receptor complex. nih.govresearchgate.net

While direct studies on this compound binding to GABAa receptors are limited, research on structurally related imidazodiazepines provides valuable insights into the potential for this class of compounds to interact with these receptors. nih.gov The binding of ligands to the benzodiazepine (B76468) site, located at the interface between the α and γ subunits, can allosterically modulate the receptor's function. nih.gov

Studies have shown that modifications to the chemical structure of these ligands can lead to selectivity for different α subtypes. nih.govresearchgate.net For instance, ligands with high affinity for the α1 subtype are typically associated with sedative effects, whereas those targeting α2 and α3 subtypes are linked to anxiolytic actions. researchgate.net The development of subtype-selective ligands is a key goal in designing drugs with improved therapeutic profiles. Molecular modeling and radioligand binding assays are crucial tools in understanding the structure-activity relationships that govern the affinity and selectivity of these compounds for different GABAa receptor subtypes. nih.govresearchgate.net

Serotonin (B10506) Receptor Modulation

While direct studies on the serotonin receptor modulation of this compound analogs are not extensively available in the current body of scientific literature, research into structurally related quinoline and imidazole-containing compounds has revealed interactions with serotonin receptors. For instance, certain quinoline derivatives have been synthesized and evaluated for their affinity for 5-HT3 receptors, with some esters of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid demonstrating potent activity. google.com These findings suggest that the quinoline scaffold can be a key pharmacophore for serotonin receptor antagonism. google.com Similarly, various imidazole-containing compounds have been investigated as modulators of serotonin receptors, with some demonstrating high affinity for 5-HT1A and 5-HT7 receptors. google.com The interaction of these related heterocyclic systems with serotonin receptors underscores the potential for this compound analogs to also modulate these targets, though specific research is required to confirm this hypothesis.

Enzyme Inhibition Studies (beyond kinases)

Currently, there is a lack of specific research data on the direct inhibition of farnesyl diphosphate (B83284) synthase (FPPS) by this compound analogs.

Analogs of imidazo[1,2-a]quinoline have been investigated for their potential as phosphodiesterase (PDE) inhibitors. While direct data on this compound is limited, studies on related fused imidazole (B134444) heterocyclic systems have shown significant inhibitory activity against various PDE isoforms.

For example, imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of PDE4. nih.gov In the context of PDE3 inhibition, a "heterocycle-phenyl-imidazole" structural pattern is often considered important for activity, a feature present in many second-generation PDE3 inhibitors. uni.lu

More specifically, research into imidazo[4,5-b]pyridine derivatives has yielded potent and selective inhibitors of PDE10A. nih.gov One such study identified a lead compound, a ketobenzimidazole, with a PDE10A IC50 of 4.5 nM. nih.gov Subsequent optimization led to the discovery of an imidazo[4,5-b]pyridine analog with a comparable PDE10A IC50 of 15.1 nM and improved pharmacokinetic properties. nih.gov Further structure-activity relationship (SAR) studies on cinnoline (B1195905) and benzimidazole (B57391) analogs have also identified potent PDE10A inhibitors with IC50 values in the low nanomolar range and high selectivity over PDE3A/B and PDE4A/B. nih.gov For instance, certain benzimidazole analogues showed high potency for PDE10A, with IC50 values as low as 3.73 ± 0.60 nM. nih.gov These findings highlight the potential of the broader class of imidazole-fused heterocyclic compounds as a source of potent and selective PDE inhibitors.

Table 1: PDE10A Inhibitory Activity of Selected Imidazole Analogs

Compound Class Lead Compound Modification PDE10A IC50 (nM)
Ketobenzimidazole 1 - 4.5
Imidazo[4,5-b]pyridine 2 Scaffold hop from ketobenzimidazole 15.1
Benzimidazole 33c Heteroaryl substitution 3.73 ± 0.60
Benzimidazole 33b 4-methoxyphenyl substitution 8.0 ± 1.38
Benzimidazole 33a Phenyl substitution 18.6 ± 5.3

Data sourced from multiple studies on related heterocyclic systems.

Imidazo[1,2-a]pyridine-based phosphonocarboxylates have emerged as a significant class of Rab Geranylgeranyl Transferase (RGGT) inhibitors. nih.govnih.gov RGGT is a crucial enzyme in the post-translational modification of Rab GTPases, which are key regulators of vesicle trafficking. nih.govnih.gov Inhibition of RGGT can disrupt these processes and is a target for therapeutic intervention in various diseases.

Studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact inhibitory potency. nih.gov A series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were synthesized and evaluated for their ability to inhibit RGGT. nih.gov Several of these derivatives displayed inhibitory properties towards Rab11A prenylation, with Lowest Effective Doses (LED) ranging from 25 to 100 μM. nih.gov The esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitors inactive, highlighting the importance of the free carboxylic acid for activity. nih.gov

Further research identified the C6 position of the imidazo[1,2-a]pyridine ring as a privileged position for modification without compromising potency. nih.gov These modified compounds were found to be micromolar inhibitors of Rab11A prenylation. nih.gov

Table 2: Cytotoxic and RGGT Inhibitory Activity of Selected 6-Substituted Imidazo[1,2-a]pyridine Analogs

Compound Rab11A Prenylation Inhibition (LED, μM) Cytotoxicity (IC50, μM)
1b 100 735 ± 65
1c 100 473 ± 37
1e 100 386 ± 38
1g 25 < 150
1h 50 < 150
1i 50 < 150

LED: Lowest Effective Dose causing accumulation of unprenylated Rab11A. Data from studies on imidazo[1,2-a]pyridine phosphonocarboxylates. nih.gov

The inhibition of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) is a significant strategy in cancer immunotherapy. These enzymes are involved in tryptophan catabolism, which contributes to an immunosuppressive tumor microenvironment. While direct studies on this compound are limited, related imidazole-containing heterocyclic systems have shown promise as IDO/TDO inhibitors.

A novel series of imidazoisoindoles were identified as potent IDO inhibitors. Lead optimization efforts resulted in the discovery of a compound that is a highly potent dual inhibitor of both IDO and TDO in enzymatic and cellular assays. This lead compound demonstrated favorable pharmacokinetic properties and synergistic antitumor effects when combined with an anti-PD-1 monoclonal antibody in a xenograft model.

The development of both IDO-selective and dual IDO/TDO inhibitors is an active area of research. The structural features of these inhibitors often include a core heterocyclic system that can interact with the heme group in the active site of the enzyme. The imidazo[1,2-a]quinoline scaffold shares structural similarities with other known IDO inhibitors, suggesting that its derivatives could also exhibit inhibitory activity against these enzymes.

Table 3: Enzymatic and Cellular IDO/TDO Inhibition for a Lead Imidazoisoindole Analog

Assay IC50 (nM)
hIDO1 Enzyme Data not specified
hTDO Enzyme Data not specified
HeLa Cellular IDO Data not specified

Data from a study on a novel series of imidazoisoindoles.

Antiallergic Activity and Related Mechanisms

Derivatives of imidazo[1,2-a]quinoline-2-carboxylic acid have demonstrated significant antiallergic activity. In a key study, a range of tricyclic carboxylic acids, including those with the imidazo[1,2-a]quinoline core, were synthesized and evaluated for their effectiveness in the rat passive cutaneous anaphylaxis (PCA) model, a standard preclinical test for predicting clinical antiallergic activity.

The results indicated that individual 2-carboxylic acids derived from the imidazo[1,2-a]quinoline scaffold showed intravenous activities up to 1000 times more potent than disodium (B8443419) cromoglycate (DSCG), a reference antiallergic drug. Furthermore, many of these compounds exhibited significant oral activity, a desirable property for clinical candidates.

The mechanism of this antiallergic activity is believed to be related to the inhibition of mediator release from mast cells, similar to the action of cromolyn (B99618) sodium. The potent activity observed for these imidazo[1,2-a]quinoline derivatives in the IgE-induced PCA model supports this hypothesis. Among the various tricyclic systems tested, imidazo[1,2-a]quinoxaline-2-carboxylic acid was selected for further development based on its potent and orally active profile.

Table 4: Antiallergic Activity of Imidazo[1,2-a]quinoline-2-carboxylic Acid Analogs in the Rat PCA Test

Compound Route of Administration Potency vs. Disodium Cromoglycate (DSCG) Oral Activity
Imidazo[1,2-a]quinoline-2-carboxylic acid analogs IV Up to 1000x Significant

Data based on studies of various tricyclic carboxylic acids including imidazo[1,2-a]quinoline derivatives.

Advanced Research Applications of Imidazo 1,2 a Quinoline 1 Carboxylic Acid and Its Derivatives

Medicinal Chemistry Design and Lead Compound Identification

The imidazo[1,2-a]quinoline core is a recognized pharmacophore, and the addition of a carboxylic acid group often enhances biological activity and provides a handle for further molecular modifications. Researchers have leveraged this scaffold to design and synthesize novel compounds with potential therapeutic applications.

One area of significant interest is in the development of anticancer agents. For instance, derivatives of the related imidazo[1,2-a]quinoxaline (B3349733) system have been designed as non-covalent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com A series of these compounds demonstrated potent inhibitory activity against wild-type EGFR, with some showing comparable or better efficacy than the established drug erlotinib. mdpi.com Specifically, certain derivatives exhibited significant inhibitory potential against gefitinib-resistant lung cancer cells. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR active site, providing a rational basis for their inhibitory action. mdpi.com

Furthermore, the broader class of quinoline (B57606) derivatives, which includes the imidazo[1,2-a]quinoline scaffold, has been identified by the Food and Drug Administration as a key component in chemotherapy. mdpi.com The quinoline structure is present in a wide array of both natural and synthetic bioactive compounds. mdpi.com Hybrids of quinoline and pyrazole (B372694) have demonstrated potent anti-proliferative activity against various human cancer cell lines, including liver, breast, and colon cancer. mdpi.com

In a different therapeutic area, research into antiallergic agents has also utilized the imidazo[1,2-a]quinoline framework. Carboxylic acids derived from imidazo[1,2-a]quinolines were synthesized and evaluated for their activity in models of allergic response. nih.gov Some of these compounds showed significant oral activity, a desirable property for drug candidates. nih.gov This research led to the selection of a related compound, imidazo[1,2-a]quinoxaline-2-carboxylic acid, for further development, highlighting the potential of this heterocyclic family in treating hypersensitivity reactions. nih.gov

Compound ClassTherapeutic Target/ApplicationKey Findings
Imidazo[1,2-a]quinoxaline derivativesEpidermal Growth Factor Receptor (EGFR)Potent inhibition of wild-type and gefitinib-resistant EGFR. mdpi.com
Quinoline-pyrazole hybridsAnticancerPotent anti-proliferative activity against various cancer cell lines. mdpi.com
Imidazo[1,2-a]quinoline-carboxylic acidsAntiallergicSignificant oral activity in preclinical models of allergy. nih.gov

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the imidazo[1,2-a]quinoline scaffold makes it an excellent platform for the development of fluorescent probes and imaging agents. The carboxylic acid functionality can improve water solubility and provide a site for conjugation to other molecules, enhancing their utility in biological systems.

Derivatives of related imidazo[1,5-a]pyridine (B1214698) have been specifically designed for fluorescence cell imaging. researchgate.netcore.ac.uk These molecules, containing a carboxylic acid group, have demonstrated good permeability through plant cell walls and plasma membranes. researchgate.net They were effectively internalized in plant tissues and maintained strong fluorescence in aqueous environments, showcasing their potential as fluorescent labels in biological research. researchgate.net

In the realm of detecting specific analytes, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for mercury ions (Hg²⁺). rsc.org This probe exhibits a significant fluorescence response upon binding to Hg²⁺ and can be used for the detection of this toxic metal ion in living cells through fluorescence imaging. rsc.org The low cytotoxicity of the probe further enhances its suitability for live-cell applications. rsc.org

Furthermore, the synthesis of multi-ring-fused imidazo[1,2-a]isoquinoline-based scaffolds has yielded novel fluorophores. nih.gov The fluorescence spectra of these compounds were measured, demonstrating their potential as fluorescent materials. nih.gov

ScaffoldApplicationKey Features
Imidazo[1,5-a]pyridine-carboxylic acidCell imagingGood cell permeability, strong fluorescence in aqueous media. researchgate.net
Imidazo[1,2-a]pyridine-functionalized xantheneFluorescent probe for Hg²⁺High selectivity and sensitivity for mercury ions, low cytotoxicity. rsc.org
Imidazo[1,2-a]isoquinolineFluorophoreInherent fluorescence properties. nih.gov

Chelating Ligands for Metal Ions

The nitrogen atoms within the imidazo[1,2-a]quinoline ring system, along with the oxygen atoms of the carboxylic acid group, provide potential coordination sites for metal ions. This structural feature makes imidazo[1,2-a]quinoline-1-carboxylic acid and its derivatives attractive candidates for the development of chelating ligands.

The ability of these compounds to bind to metal ions is exemplified by the development of a fluorescent probe for Hg²⁺, as mentioned previously. rsc.org The probe's design incorporates a Lewis base site, which contributes to its interaction with the metal ion. rsc.org This interaction leads to a distinct change in the probe's fluorescence, allowing for the detection of the metal ion. rsc.org The high selectivity of the probe for Hg²⁺ over other metal ions is a critical feature for its application as a sensor. rsc.org

Applications in Optoelectronics and Organic Photovoltaics

The unique photophysical properties of imidazo[1,2-a]quinoline derivatives, such as their intense blue luminescence, have garnered interest for their potential use in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). uni-giessen.de The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. uni-giessen.de

Research on imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines has shown that these compounds can exhibit high fluorescence quantum yields in the blue region of the spectrum. uni-giessen.deresearchgate.net For example, a maximum fluorescence quantum yield of 48% at 446 nm was achieved for a newly synthesized 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline. uni-giessen.de The electronic properties of these molecules, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be tuned by modifying the substituents on the core structure. uni-giessen.de This tunability is crucial for optimizing the performance of these materials in electronic devices. The introduction of electron-withdrawing or electron-donating groups can influence the emission wavelength and quantum efficiency. uni-giessen.de

Compound ClassApplicationKey Properties
Imidazo[1,5-a]quinolinesBlue emitters for OLEDsIntense blue luminescence, high fluorescence quantum yields. uni-giessen.deresearchgate.net
Imidazo[5,1-a]isoquinolinesBlue emitters for OLEDsTunable photophysical properties, high quantum efficiency. uni-giessen.de

Photosensitizers for Photodynamic Therapy Research

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death. The search for new and effective photosensitizers is an active area of research.

While direct research on this compound as a photosensitizer is limited, studies on the related imidazo[1,2-a]pyrimidine (B1208166) scaffold have demonstrated the potential of this class of compounds in PDT. nih.govresearchgate.net These fluorescent compounds have been shown to generate singlet oxygen upon irradiation. nih.gov They exhibit low cytotoxicity in the absence of light, are efficiently taken up by cells, and can induce cancer cell death at low concentrations upon light activation. nih.gov This dual functionality as both a fluorescent imaging agent and a photosensitizer opens up possibilities for their use in phototheranostics, a strategy that combines therapy and diagnostics. nih.gov The ability to visualize the uptake of the photosensitizer in cancer cells before activating its therapeutic effect is a significant advantage in PDT.

Challenges and Future Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of the imidazo[1,2-a]quinoline core has been approached through various methods, often involving multi-component reactions or the cyclization of appropriately substituted quinolines. For instance, an efficient protocol for the synthesis of imidazo[1,2-a]quinoline derivatives has been described using aldehydes, enaminones, and malononitrile (B47326) with an ionic liquid catalyst under ultrasound irradiation. researchgate.net Another approach involves the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. rsc.org While these methods are valuable, they often result in substitution patterns that may not be conducive to the direct synthesis of the 1-carboxylic acid derivative or may require additional, challenging steps to introduce this functionality.

A significant challenge lies in the development of a regioselective synthesis that directly yields Imidazo[1,2-a]quinoline-1-carboxylic acid or its esters with high efficiency. Current routes to related structures can suffer from drawbacks such as harsh reaction conditions, moderate yields, and the formation of isomeric byproducts. Future research should focus on the design of novel synthetic strategies that offer mild conditions, high yields, and excellent regiocontrol. This could involve the exploration of new catalytic systems, such as transition metal-catalyzed C-H activation and carboxylation, or the development of novel cyclization precursors that already contain the desired carboxylic acid or a suitable masked equivalent at the desired position.

Table 1: Comparison of Synthetic Strategies for Imidazo[1,2-a]quinoline Scaffolds

MethodPrecursorsConditionsAdvantagesPotential Challenges for 1-Carboxylic Acid Synthesis
Ionic Liquid Catalyzed MCR researchgate.netAldehydes, enaminones, malononitrileUltrasound irradiationEasier work-up, milder conditionsLack of direct route to 1-carboxylic acid
Decarboxylative Cyclization rsc.orgα-Amino acids, 2-methyl quinolinesIodine-mediated, metal-freeMetal-freeRegioselectivity, introduction of carboxylic acid at C1
Classical Heterocyclic Synthesis nih.govDiamino quinolines, formic acidCyclizationGood to excellent yields for the coreRequires multi-step synthesis of precursors

Comprehensive Exploration of Biological Targets and Mechanisms

Derivatives of the imidazo[1,2-a]quinoline and related imidazo[1,2-a]quinoxaline (B3349733) scaffolds have been reported to exhibit a range of biological activities, including anticancer, antifungal, and antiallergic properties. For example, certain imidazo[1,2-a]quinoxaline derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and PI3Kα, key targets in cancer therapy. mdpi.commdpi.com Antifungal activity has also been observed, with a proposed mechanism involving the disruption of hyphal differentiation and spore germination. nih.gov Furthermore, a study on various tricyclic carboxylic acids, including imidazo[1,2-a]quinoline-2-carboxylic acid, revealed potent oral antiallergic activity. nih.gov

Despite these promising findings for the broader class of compounds, the specific biological targets and mechanisms of action for this compound remain largely unexplored. A significant future research direction is the comprehensive biological screening of this compound against a diverse panel of molecular targets. Based on the activities of related structures, promising areas of investigation include protein kinases, enzymes involved in microbial pathogenesis, and receptors implicated in inflammatory and immunological responses. Elucidating the precise mechanism of action through which this compound exerts its effects is crucial for its development as a pharmacological tool or therapeutic lead.

Advanced Computational Prediction and Experimental Validation Integration

The use of computational methods in drug discovery has become indispensable for predicting the interaction of small molecules with biological targets. Studies on related imidazo-fused heterocycles have successfully employed molecular docking to understand binding modes. For instance, computational analyses have been used to predict the binding of imidazo[1,2-a]quinoxaline derivatives to the colchicine-binding site of tubulin and the active site of EGFR. mdpi.commdpi.com Similarly, computational studies have guided the design of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of SARS-CoV-2 cell entry. nih.gov

A key future direction is the systematic application of advanced computational modeling to predict the potential biological targets and binding modes of this compound. This should be followed by a tightly integrated experimental validation of the in silico hypotheses. Such an approach would involve:

Virtual screening: Docking the compound against a large library of protein structures to identify potential binding partners.

Pharmacophore modeling: Identifying the key structural features of the compound responsible for its predicted activity.

Molecular dynamics simulations: Simulating the dynamic behavior of the compound-target complex to assess its stability.

Experimental validation: Synthesizing and testing the compound in relevant in vitro and cell-based assays to confirm the computational predictions.

This iterative cycle of computational prediction and experimental validation will accelerate the identification of bona fide biological targets and provide a rational basis for further structural optimization.

Expanding the Scope of Derivatization for Enhanced Academic Utility

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity. The imidazo[1,2-a]pyridine (B132010) and quinoline (B57606) scaffolds have been shown to be highly amenable to derivatization, with various studies exploring the impact of different substituents on their biological effects. nih.govacs.orgdocumentsdelivered.com

A significant avenue for future research is the systematic derivatization of this compound to create a library of analogs for comprehensive SAR studies. The carboxylic acid group itself provides a versatile handle for the synthesis of esters, amides, and other derivatives. Furthermore, modifications at various positions of the imidazo[1,2-a]quinoline ring system could be explored.

Table 2: Proposed Derivatization Strategies for this compound

Position of ModificationType of ModificationRationale
1-Carboxylic acidEsterification, AmidationTo explore the impact of charge and hydrogen bonding potential on target interaction.
Imidazole (B134444) Ring (e.g., C2, C3)Introduction of aryl, alkyl, or heterocyclic groupsTo probe steric and electronic effects on binding affinity and selectivity.
Quinoline RingIntroduction of electron-donating or -withdrawing groupsTo modulate the electronic properties of the scaffold and influence pharmacokinetic properties.

By systematically exploring these modifications and evaluating the resulting compounds in a range of biological assays, a detailed understanding of the SAR can be established. This will not only enhance the academic utility of this scaffold as a chemical probe but also guide the design of more potent and selective derivatives.

Methodological Innovations in Characterization and Activity Assessment

The characterization of novel compounds and the assessment of their activity rely on a suite of analytical and biological techniques. Standard methods such as NMR, mass spectrometry, and IR spectroscopy are routinely used to confirm the structure of newly synthesized imidazo[1,2-a]quinoline derivatives. asianpubs.org Biological evaluation often involves in vitro enzyme inhibition assays, cell proliferation assays, and antimicrobial susceptibility testing. mdpi.commdpi.comnih.gov More advanced techniques, such as fluorescence spectroscopy, have been used to characterize the photophysical properties of related imidazo[1,5-a]quinolines. uni-giessen.deresearchgate.netresearchgate.net

Future research should embrace methodological innovations to gain a deeper understanding of the properties and biological effects of this compound and its derivatives. This could include:

High-throughput screening (HTS): The development and implementation of HTS assays to rapidly screen compound libraries against large panels of biological targets.

Advanced cell imaging: The use of high-content imaging and fluorescently labeled derivatives to visualize the subcellular localization and dynamic interactions of the compounds in living cells.

Label-free detection methods: The application of techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to directly measure the binding affinity and thermodynamics of compound-target interactions.

'Omics' technologies: The use of transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular pathways modulated by the compound.

By adopting these innovative methodologies, a more comprehensive and nuanced understanding of the chemical biology of this compound can be achieved, paving the way for its application in diverse areas of scientific research.

Q & A

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Use Hammett plots to correlate substituent effects with reaction rates. Transition state analysis (e.g., Eyring equation) quantifies activation parameters for key steps like ring closure or decarboxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.